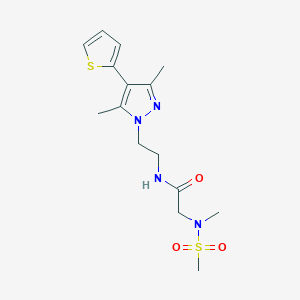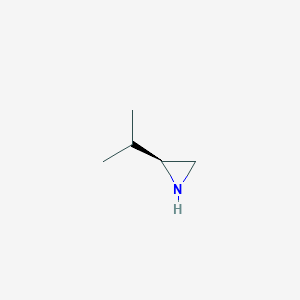
6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is a chemical compound that is widely used in scientific research. This compound has a unique structure that makes it useful for a variety of applications, including drug discovery and development, as well as basic research in biochemistry and pharmacology. In
Aplicaciones Científicas De Investigación
Synthesis and Local Anesthetic Activity
The compound has been synthesized and explored for its potential local anesthetic activity. A study demonstrated the synthesis of derivatives like 7-(l-Amino-2-phenylethyl)-2H-3,4-dihydro-l,5-benzodioxepine, highlighting the compound's relevance in the development of local anesthetics (Daukshas et al., 1989).
Anticancer and Antiviral Activities
Research into similar compounds has shown significant anticancer and antiviral activities. For instance, derivatives of thiopyrano[2,3-d]thiazole-6-carbaldehydes were found to possess high levels of antimitotic activity against leukemia and exhibited promising effects on various viruses, including the Epstein-Barr virus (EBV) (Lozynskyi et al., 2016).
Synthetic Sequence and Supramolecular Assembly
The compound and its derivatives are also valuable in synthetic chemistry for creating complex molecular structures. For instance, the synthesis of reduced 3,4'-bipyrazoles from simple precursors involves the formation of chalcones and subsequent reactions leading to a variety of molecular structures (Cuartas et al., 2017).
Design and Characterization of Oxazepine Derivatives
Another study focused on the synthesis and characterization of oxazepine derivatives using similar compounds. This includes spectroscopic and elemental analyses of these structures, highlighting their potential in various chemical and pharmaceutical applications (Jirjees, 2022).
Chemical and Spectroscopic Properties
The chemical and spectroscopic properties of compounds closely related to 6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde have been thoroughly studied, providing valuable insights into their structural and reactive characteristics (Rosnati & Marchi, 1962).
Propiedades
IUPAC Name |
6-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-11-12-9-14(13-5-2-1-3-6-13)16-15(10-12)18-7-4-8-19-16/h1-3,5-6,9-11H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUGIXVFDUZZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=CC(=C2OC1)C3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2473412.png)


![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2473418.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2473419.png)
![2-(4-chlorophenyl)-3-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2473422.png)

![7-(4-Chlorophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2473424.png)



![4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2473430.png)
![3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2473432.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473434.png)